2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride
Description
2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride: is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to an ethyl chain, which is further bonded to a dimethylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-9-5-6-11(13)12(10(9)2)15-8-7-14(3)4;/h5-6H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVVXNUUWVKFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCN(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2,3-dimethylphenol and 2-chloroethylamine.
Etherification: The phenol group of 6-chloro-2,3-dimethylphenol is reacted with 2-chloroethylamine in the presence of a base such as sodium hydroxide to form the ether linkage.
Amine Alkylation: The resulting intermediate is then subjected to alkylation with dimethylamine to introduce the dimethylamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the dimethylamine group.
Reduction: Dechlorinated hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
Medicine:
- Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets, while the dimethylamine group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- [2-(4-chlorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2,4-dichlorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(3,5-dimethylphenoxy)ethyl]dimethylamine hydrochloride
Comparison:
- 2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride is unique due to the specific positioning of the chloro and dimethyl groups on the phenoxy ring, which can influence its reactivity and interaction with molecular targets.
- The presence of the chloro group at the 6-position can enhance its electron-withdrawing effects, potentially altering its chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
